

In-depth Technical Guide to [4-(1H-pyrazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: [4-(1H-pyrazol-1-yl)phenyl]methanol

Cat. No.: B141066

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(1H-pyrazol-1-yl)phenyl]methanol is a heterocyclic compound featuring a pyrazole ring linked to a benzyl alcohol moiety. The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical properties, a putative synthesis protocol, and a discussion of the potential biological significance of **[4-(1H-pyrazol-1-yl)phenyl]methanol**, tailored for professionals in drug discovery and development.

Chemical Properties

The fundamental chemical properties of **[4-(1H-pyrazol-1-yl)phenyl]methanol** are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | C ₁₀ H ₁₀ N ₂ O | N/A |
| Molecular Weight | 174.20 g/mol | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | 62-64 °C (for the analogous (1-Phenyl-1H-pyrazol-4-yl)methanol) | [1] |
| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents (predicted) | N/A |
| Purity | Typically available at ≥97% | N/A |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **[4-(1H-pyrazol-1-yl)phenyl]methanol** is not readily available in the cited literature, a plausible synthetic route can be devised based on established methods for the synthesis of analogous pyrazole derivatives. The following protocol is a putative method for its preparation.

Synthesis of [4-(1H-pyrazol-1-yl)phenyl]methanol

This proposed synthesis involves a two-step process: 1) the N-arylation of pyrazole with a suitable brominated precursor, followed by 2) the conversion of a protected functional group to the final methanol moiety.

Step 1: Synthesis of 1-(4-(bromomethyl)phenyl)-1H-pyrazole

This step involves the reaction of pyrazole with 1,4-bis(bromomethyl)benzene.

- Materials: Pyrazole, 1,4-bis(bromomethyl)benzene, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide - DMF).
- Procedure:

- In a round-bottom flask, dissolve pyrazole (1.0 equivalent) and potassium carbonate (1.5 equivalents) in DMF.
- Add a solution of 1,4-bis(bromomethyl)benzene (1.1 equivalents) in DMF dropwise to the stirring mixture at room temperature.
- Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 1-(4-(bromomethyl)phenyl)-1H-pyrazole.

Step 2: Synthesis of **[4-(1H-pyrazol-1-yl)phenyl]methanol**

This step involves the hydrolysis of the bromomethyl group to a hydroxymethyl group.

- Materials: 1-(4-(bromomethyl)phenyl)-1H-pyrazole, a suitable hydrolyzing agent (e.g., sodium hydroxide), and a solvent mixture (e.g., acetone/water).
- Procedure:
 - Dissolve 1-(4-(bromomethyl)phenyl)-1H-pyrazole (1.0 equivalent) in a mixture of acetone and water.
 - Add an aqueous solution of sodium hydroxide (1.2 equivalents) and heat the mixture to reflux.
 - Monitor the reaction by TLC until the starting material is consumed.
 - Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., HCl).

- Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the final product by recrystallization or column chromatography.

Characterization Data (Predicted)

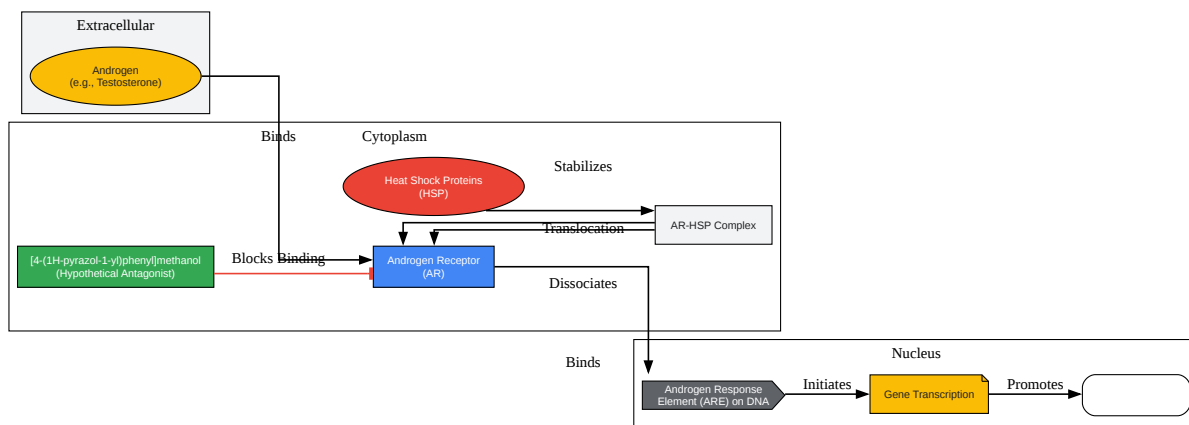
The following are predicted spectroscopic data based on the analogous compound, (1-Phenyl-1H-pyrazol-4-yl)methanol.^[1]

- ¹H NMR (CDCl₃, 500 MHz): δ 7.91 (s, 1H, Pyz1H), 7.70 (s, 1H, Pyz1H), 7.67 – 7.62 (m, 2H, PhH), 7.47 – 7.40 (m, 2H, PhH), 4.66 (s, 2H, -CH₂OH), 1.95 (s, 1H, -CH₂OH).^[1]
- ¹³C NMR (predicted): Expected signals would include those for the pyrazole ring carbons, the phenyl ring carbons (with distinct shifts for the substituted and unsubstituted positions), and the methylene carbon of the methanol group.
- IR (predicted): A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, aromatic C-H stretching bands around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations for the aromatic and pyrazole rings in the 1400-1600 cm⁻¹ region.

Potential Biological Significance and Signaling Pathways

While no specific biological studies on **[4-(1H-pyrazol-1-yl)phenyl]methanol** have been identified in the searched literature, the broader class of pyrazole derivatives is known to possess significant pharmacological activities, particularly as anticancer agents.^{[2][3][4][5][6]} Structurally related pyrazole compounds have been shown to act as androgen receptor (AR) antagonists, which is a key therapeutic strategy in the treatment of prostate cancer.^[5]

Based on the activity of these analogs, a hypothetical signaling pathway involving the androgen receptor is presented below. This diagram illustrates the potential mechanism by which a pyrazole-based AR antagonist could inhibit tumor growth in hormone-sensitive cancers.

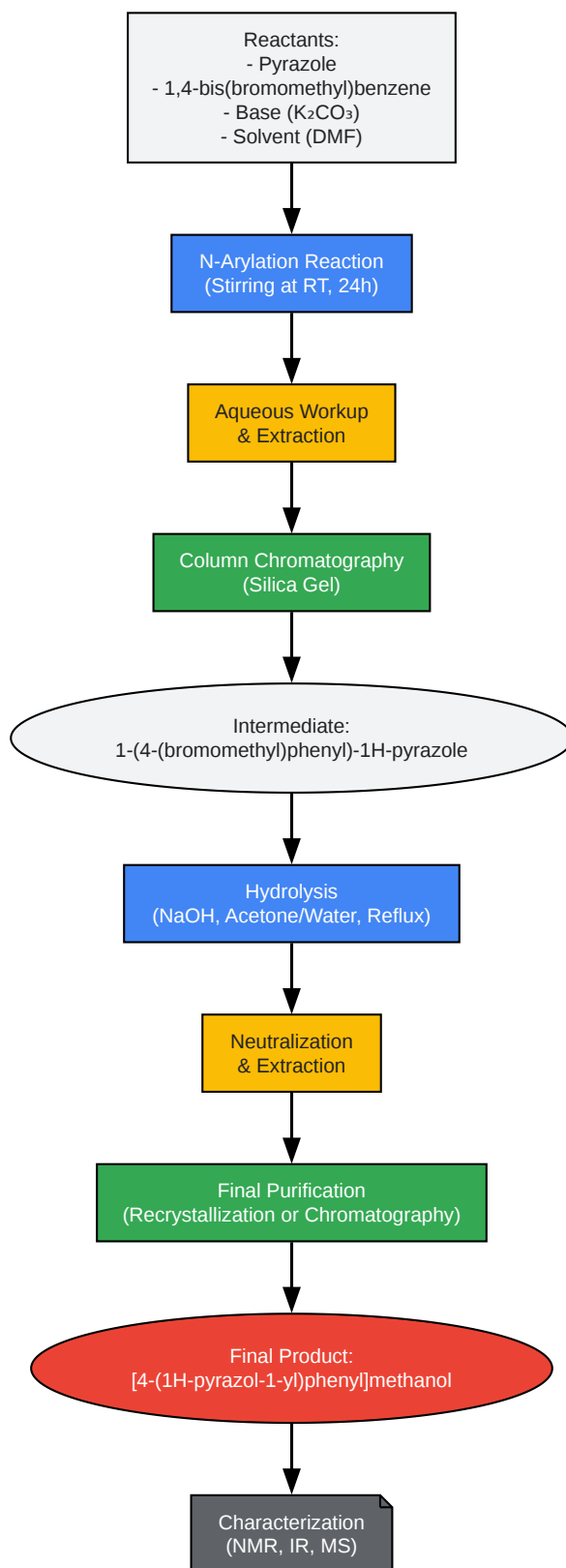


[Click to download full resolution via product page](#)

Caption: Hypothetical mechanism of action for **[4-(1H-pyrazol-1-yl)phenyl]methanol** as an androgen receptor antagonist.

Experimental Workflow: Synthesis and Purification

The following diagram outlines a typical workflow for the synthesis and purification of a pyrazole derivative, applicable to the proposed synthesis of **[4-(1H-pyrazol-1-yl)phenyl]methanol**.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and purification of **[4-(1H-pyrazol-1-yl)phenyl]methanol**.

Conclusion

[4-(1H-pyrazol-1-yl)phenyl]methanol represents a molecule of interest for further investigation in drug discovery, given the established pharmacological importance of the pyrazole scaffold. While specific experimental data for this compound is limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation based on closely related analogs. Further research is warranted to fully elucidate its chemical and biological properties and to explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Synthesis, crystal structure and biological evaluation of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide to [4-(1H-pyrazol-1-yl)phenyl]methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141066#4-1h-pyrazol-1-yl-phenyl-methanol-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com